molecular formula C27H38ClN3O2S B2979873 N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride CAS No. 1215633-67-2

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride

Cat. No.: B2979873
CAS No.: 1215633-67-2
M. Wt: 504.13
InChI Key: CTPWRESELXQVAX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,7-dimethyl groups and a 3-(pentyloxy)benzamide moiety.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2S.ClH/c1-6-9-10-16-32-23-13-11-12-22(19-23)26(31)30(15-14-29(7-2)8-3)27-28-24-18-20(4)17-21(5)25(24)33-27;/h11-13,17-19H,6-10,14-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPWRESELXQVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N(CCN(CC)CC)C2=NC3=CC(=CC(=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a complex structure characterized by the following properties:

PropertyValue
Molecular FormulaC₁₉H₂₄ClN₃O₂S
Molecular Weight400.92 g/mol
SolubilitySoluble in polar solvents
StabilityStable under inert conditions
PurityTypically ≥95%

These properties influence the compound's behavior in biological systems and its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylaminoethyl group may facilitate interactions with various receptors or enzymes, while the benzamide core is likely to engage in hydrogen bonding with biological molecules.

Potential Mechanisms Include:

  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anticancer Activity : Similar compounds have shown promising anticancer effects by inducing apoptosis through mechanisms involving caspase activation .

Anticancer Research

Recent studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. Notably, certain derivatives activated procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Such findings suggest that this compound could possess similar anticancer properties.

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound 8jU9375.2Procaspase-3 activation
Compound 8kU9376.6Procaspase-3 activation

Neuroprotective Studies

The compound's potential neuroprotective effects are under investigation, with preliminary studies suggesting it may mitigate neuronal damage in models of oxidative stress. This aligns with findings from related compounds that exhibit protective effects against neurotoxicity.

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the efficacy of benzothiazole derivatives against human lymphoma cell lines (U937). The results indicated that these compounds could induce significant cell death through apoptosis mechanisms involving procaspase-3 activation .
  • Neuroprotection in Animal Models : Animal studies have shown that similar compounds can enhance cognitive function and reduce neuronal loss in models of Alzheimer's disease. These findings warrant further exploration into the neuroprotective capabilities of this compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Analogues :

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives ():

  • These derivatives share the benzothiazole-2-yl benzamide backbone but incorporate methylenedioxy groups at positions 5,6 and variable thio/piperazine substituents.
  • Synthesized via a three-step process: (i) formation of 5,6-methylenedioxybenzothiazol-2-amine, (ii) acylation with chloroacetyl/propionyl chloride, and (iii) derivatization with mercaptoaryl or piperazine groups .

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (): Features a 6-ethoxybenzothiazole, dimethylaminoethyl side chain, and a sulfonyl-piperidine substituent. Molecular formula: C₂₆H₃₅ClN₄O₄S₂; molecular weight: 567.2 .

N-(2-(benzylamino)-2-oxoethyl)benzamide analogs (): Retain the benzamide core but replace the benzothiazole with benzo[d]imidazole or substituted phenyl groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₅H₂₉ClN₄O₄S 517.0 5,7-dimethylbenzothiazole, pentyloxy, diethylaminoethyl High lipophilicity due to pentyloxy; potential CNS penetration
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamide (3a-3k) Variable ~400–450 Methylenedioxy, thio/piperazine Antimicrobial activity (gram-positive bacteria)
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl C₂₆H₃₅ClN₄O₄S₂ 567.2 Ethoxybenzothiazole, sulfonyl-piperidine Enhanced solubility via sulfonyl group; possible kinase inhibition
N-(2-(benzylamino)-2-oxoethyl)-3-chloro-2-methylbenzamide (5c) C₁₈H₁₈ClN₃O₂ 343.8 Chloro-methylbenzamide, benzylamino Pancreatic β-cell protection (in vitro)

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride?

  • Methodological Answer : The synthesis involves nucleophilic substitution and amide bond formation. Key steps include:
  • Reaction Monitoring : Use TLC (Silufol UV-254, chloroform:acetone 3:1) to track intermediate formation .
  • Purification : Recrystallization from methanol or ethanol yields high-purity crystals. For co-crystal isolation (e.g., intermediates), adjust solvent ratios and cooling rates to exploit differential solubility .
  • Yield Optimization : Boiling reactants in ethanol for 15–20 minutes, followed by extended stirring (12–24 hours at 293–298 K), improves conversion rates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Combine multiple techniques to cross-validate structural assignments:
  • IR Spectroscopy : Identify amide C=O stretches (~1670–1657 cm⁻¹) and N–H bonds (~3310–3268 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm substituent environments (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm) .
  • X-ray Diffraction : Resolve co-crystal ambiguities by analyzing centrosymmetrical dimers (e.g., N–H⋯N hydrogen bonds) and non-classical interactions (C–H⋯F/O) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanism hypotheses?

  • Methodological Answer :
  • DFT Applications : Model transition states and electron density maps to predict regioselectivity in heterocyclization. Compare computed vibrational spectra (IR) with experimental data to validate intermediates .
  • Contradiction Resolution : If experimental data (e.g., MS or NMR) conflicts with proposed intermediates, re-optimize computational parameters (basis sets, solvation models) to align with observed outcomes .

Q. What strategies address challenges in isolating reactive intermediates during synthesis?

  • Methodological Answer :
  • Co-crystal Analysis : When isolation fails (e.g., thioacetamide derivatives), use X-ray diffraction on co-crystals to infer intermediate structures .
  • Reaction Termination : Quench reactions at timed intervals (e.g., 24-hour sulfuric acid treatment) to "freeze" intermediates for characterization .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer :
  • Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) in a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. reactant ratio) to pinpoint optimal conditions with minimal trials .

Q. What methodologies validate the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Use PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays, correlating IC₅₀ values with structural features (e.g., benzothiazole substituent effects) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions between the compound and enzyme active sites .

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